[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
The compound “[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate” is a complex organic molecule with significant potential in various scientific fields. This compound is structurally related to paclitaxel, a well-known chemotherapeutic agent used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. The process typically starts with the isolation of a precursor molecule, followed by a series of chemical reactions to introduce the necessary functional groups. Common reagents used in these reactions include acetic anhydride, triethylamine, and various silylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Cabazitaxel: Another taxane derivative used in cancer treatment.
7-Acetyl Paclitaxel: A derivative of paclitaxel with modified functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural modifications, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C37H52O11Si |
---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27?,29+,30-,32-,35+,36?,37?/m0/s1 |
InChI Key |
WHXLTBRGUWTBQP-BRNNVXAWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1CC2C(CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](CC([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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